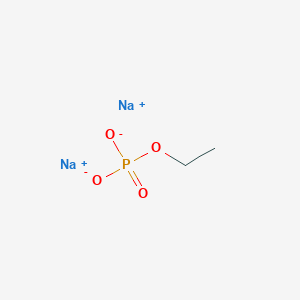
Disodium ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium ethyl phosphate is an organophosphorus compound with the chemical formula Na2C2H5PO4. It is a derivative of phosphoric acid where two sodium ions replace two hydrogen atoms, and an ethyl group is attached to the phosphate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium ethyl phosphate can be synthesized through several methods:
Esterification: Ethanol reacts with phosphoric acid to form ethyl phosphate, which is then neutralized with sodium hydroxide to produce this compound.
Direct Neutralization: Phosphoric acid is directly neutralized with sodium ethoxide, resulting in the formation of this compound.
Industrial Production Methods:
Wet Phosphoric Acid Method: This method involves reacting phosphate rock with sulfuric acid to produce phosphoric acid, which is then neutralized with sodium hydroxide and ethanol to form this compound.
Ion Exchange Method: Phosphoric acid is passed through an ion exchange resin, where sodium ions replace hydrogen ions, resulting in the formation of this compound.
Analyse Des Réactions Chimiques
Disodium ethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid and ethanol.
Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form phosphoric acid and acetaldehyde.
Substitution: this compound can undergo substitution reactions with halogens, resulting in the formation of halogenated ethyl phosphates.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Halogens like chlorine or bromine.
Major Products Formed:
Hydrolysis: Phosphoric acid and ethanol.
Oxidation: Phosphoric acid and acetaldehyde.
Substitution: Halogenated ethyl phosphates.
Applications De Recherche Scientifique
Disodium ethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, water treatment chemicals, and as a flame retardant.
Mécanisme D'action
The mechanism of action of disodium ethyl phosphate involves its ability to donate phosphate groups in biochemical reactions. It acts as a source of phosphate ions, which are essential for various cellular processes, including energy transfer, signal transduction, and nucleic acid synthesis. The compound interacts with enzymes and proteins, facilitating phosphorylation reactions that are crucial for cellular function.
Comparaison Avec Des Composés Similaires
Disodium ethyl phosphate can be compared with other similar compounds such as:
Disodium hydrogen phosphate: Unlike this compound, disodium hydrogen phosphate does not contain an ethyl group and is primarily used as a buffering agent.
Disodium methyl phosphate: Similar to this compound but with a methyl group instead of an ethyl group, used in different industrial applications.
Disodium phenyl phosphate: Contains a phenyl group and is used in organic synthesis and as a flame retardant.
Uniqueness: this compound is unique due to its ethyl group, which imparts specific chemical properties and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
17323-83-0 |
|---|---|
Formule moléculaire |
C2H7NaO4P |
Poids moléculaire |
149.04 g/mol |
Nom IUPAC |
disodium;ethyl phosphate |
InChI |
InChI=1S/C2H7O4P.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H2,3,4,5); |
Clé InChI |
FEZGJAGXDHXQTG-UHFFFAOYSA-N |
SMILES |
CCOP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
CCOP(=O)(O)O.[Na] |
Key on ui other cas no. |
17323-83-0 |
Numéros CAS associés |
1623-14-9 (Parent) |
Synonymes |
Phosphoric acid ethyldisodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















